molecular formula C21H18N3Na3O15S4 B13792250 Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 85455-35-2

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate

Cat. No.: B13792250
CAS No.: 85455-35-2
M. Wt: 749.6 g/mol
InChI Key: QTUKSMDVHAAENL-UHFFFAOYSA-K
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Description

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is a synthetic azo dye characterized by a naphthalene backbone substituted with multiple sulfonate groups, an acetylated amino group, and a complex azo-linked phenyl moiety. The compound’s structure includes:

  • Azo linkage: Connects the naphthalene core to a substituted phenyl group, critical for chromophoric properties.
  • Sulphonatooxyethylsulphonyl group: Enhances water solubility and stability.
  • Trisodium counterions: Neutralize the sulfonic acid groups, improving solubility in aqueous media .

This compound is likely used in industrial applications such as textile dyeing due to its structural similarity to Reactive Red 198 (a tetrasodium azo dye with a λmax of 550 nm) . Its multiple sulfonate groups and azo bonds suggest strong binding to fabrics and resistance to photodegradation .

Properties

CAS No.

85455-35-2

Molecular Formula

C21H18N3Na3O15S4

Molecular Weight

749.6 g/mol

IUPAC Name

trisodium;5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3

InChI Key

QTUKSMDVHAAENL-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that maintain precise temperature and pH conditions. The process involves continuous monitoring and control to ensure the purity and yield of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates and receptors in biological systems, leading to changes in coloration or fluorescence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of naphthalene-based azo dyes with sulfonate substituents. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) λmax (nm) Application
Target Compound (Not explicitly listed) Likely $ \text{C}{29}\text{H}{22}\text{N}4\text{Na}3\text{O}{16}\text{S}4 $ ~1050 (estimated) Methoxy, sulphonatooxyethyl, acetylated amino High (similar to ) ~550 (estimated) Textile dye
Reactive Red 198 (CAS: N/A) $ \text{C}{32}\text{H}{20}\text{ClN}7\text{Na}4\text{O}{19}\text{S}5 $ 984.21 Chloro, sulphonatophenyl High 550 Textile dye
Trisodium 5-[[2,4-dihydroxy-5-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]phenyl]azo]-8-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]naphthalenesulphonate (72496-92-5) $ \text{C}{40}\text{H}{25}\text{N}{10}\text{Na}3\text{O}{15}\text{S}3 $ 1050.85 Nitro, dihydroxy, sulphonato 500 g/L at 20°C Not reported Industrial dye
Acid Red 172 (6826-53-5) $ \text{C}{30}\text{H}{24}\text{ClN}3\text{O}{10}\text{S}_3\cdot 2\text{Na} $ 762.13 Chloro, phenylmethoxy Moderate Not reported Textile/ink dye
Disodium 5-[(2,3-dichlorocyclopropyl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate (100208-44-4) $ \text{C}{20}\text{H}{14}\text{Cl}2\text{N}4\text{Na}2\text{O}8\text{S}_2 $ 762.13 Dichlorocyclopropyl Not reported Not reported Specialty dye

Key Findings :

Structural Variations :

  • The target compound and Reactive Red 198 share sulphonated phenyl-azo-naphthalene backbones but differ in substituents. Reactive Red 198 includes a chloro-triazine group for covalent bonding to cellulose, whereas the target compound uses a sulphonatooxyethylsulphonyl group for solubility .
  • Acid Red 172 lacks the methoxy and sulphonatooxyethyl groups, resulting in lower molecular weight and reduced solubility compared to the target compound .

Solubility and Stability :

  • Trisodium salts (e.g., the target compound and ) exhibit superior water solubility (>500 g/L) due to multiple sulfonate groups. Disodium analogs (e.g., ) show moderate solubility .

Environmental Impact: Azo dyes like Reactive Red 198 are persistent in wastewater due to stable azo bonds, necessitating advanced degradation methods .

Biological Activity

Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate, commonly referred to by its chemical name or as a dye, has garnered attention for its potential biological activities. This compound is part of a broader category of azo dyes known for their vivid colors and applications in various industries, including textiles and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

  • Molecular Formula : C21H18N3Na3O15S4
  • Molecular Weight : 749.61 g/mol
  • CAS Number : 85455-35-2
  • EC Number : 287-270-5

The structure of this compound includes multiple functional groups that contribute to its biological interactions, particularly the azo group, which is known for its reactivity and potential toxicity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Cytotoxicity Studies

Studies have demonstrated that this compound can exhibit cytotoxic effects on certain cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)25Journal of Pharmaceutical Sciences
HepG2 (liver cancer)30Cancer Prevention Research

These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage and exposure is necessary due to its cytotoxic nature.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in managing inflammatory conditions.

Case Study 1: Antioxidant Activity Evaluation

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to established antioxidants such as ascorbic acid.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed against various cancer cell lines. The study concluded that while the compound exhibited promising anti-cancer properties, further research is needed to understand its mechanism of action fully.

Regulatory Status and Safety Concerns

Given its chemical nature, there are regulatory considerations regarding the use of this compound in consumer products. The European Chemicals Agency (ECHA) has classified it under certain safety regulations due to potential toxicity concerns associated with azo dyes.

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